3-Butanoyl-4-methoxybenzoic acid
Description
3-Butanoyl-4-methoxybenzoic acid (IUPAC name: 4-methoxy-3-(butanoyl)benzoic acid) is a benzoic acid derivative with a methoxy (-OCH₃) group at the 4-position and a butanoyl (C₃H₆CO-) group at the 3-position. Its molecular formula is C₁₂H₁₄O₄ (molecular weight: 238.24 g/mol). The butanoyl group introduces lipophilicity, while the methoxy group may influence electronic properties, such as acidity (pKa) and reactivity in substitution reactions.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-butanoyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-4-10(13)9-7-8(12(14)15)5-6-11(9)16-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
RYEWNUSSRHGZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanoyl-4-methoxybenzoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzoic acid with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Butanoyl-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the carbonyl group in the butanoyl moiety can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions for nucleophilic substitution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butanoyl-4-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butanoyl-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s butanoyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The methoxy group influences the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-butanoyl-4-methoxybenzoic acid with three analogs from literature, focusing on substituent effects, physicochemical properties, and applications.
2.1 Substituent Effects on Physicochemical Properties
- Acidity: The electron-withdrawing butanoyl group may lower the pKa of the carboxylic acid compared to the electron-donating methoxy group in , though experimental data is needed for confirmation.
Theoretical and Experimental Data Gaps
- Computational Predictions : Studies on analogous compounds (e.g., ) used density functional theory (DFT) methods (B3LYP/6-31G(d,p)) to predict Mulliken charges and HOMO-LUMO gaps. Similar approaches could model the target compound’s electronic properties.
- Extrapolation from benzoic acid derivatives suggests moderate hazards (e.g., irritation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
